7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

TNFα modulation Autoimmune disorders NF-κB signaling

7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine (CAS: 1895520-62-3; molecular formula C15H11F3N2O; molecular weight: 292.26 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class. This scaffold is a recognized privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, anti-inflammatory agents, and CNS modulators.

Molecular Formula C15H11F3N2O
Molecular Weight 292.26 g/mol
Cat. No. B13670362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Molecular FormulaC15H11F3N2O
Molecular Weight292.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C15H11F3N2O/c1-21-12-5-6-20-9-13(19-14(20)8-12)10-3-2-4-11(7-10)15(16,17)18/h2-9H,1H3
InChIKeyICFNJWUUMHNMBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine: Core Structural Identity and Procurement-Relevant Specifications


7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine (CAS: 1895520-62-3; molecular formula C15H11F3N2O; molecular weight: 292.26 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class . This scaffold is a recognized privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, anti-inflammatory agents, and CNS modulators [1]. The compound features a 7-methoxy substituent on the pyridine ring and a 3-(trifluoromethyl)phenyl group at the 2-position, a substitution pattern that falls within the scope of patent families describing potent modulators of human TNFα activity (UCB Biopharma) and tropomyosin receptor kinase A (TrkA) inhibitors (Dr. Reddy's Laboratories) [2][3].

Why 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine Cannot Be Generically Substituted by In-Class Analogs


Imidazo[1,2-a]pyridines display profound position- and substituent-dependent pharmacological divergence. In the UCB TNFα modulator patent family, compounds are described with IC50 values spanning from >50 µM down to <20 nM depending on the precise substitution pattern; removing or relocating a single methoxy group can shift potency by orders of magnitude [1]. The 7-methoxy group influences electron density on the pyridine ring, modulates CYP450-mediated metabolism, and affects hydrogen-bonding interactions with target proteins [2]. The meta-trifluoromethyl substituent on the 2-phenyl ring enhances metabolic stability and target-binding lipophilicity relative to non-fluorinated or para-substituted analogs [3]. Simply replacing this compound with a generic imidazo[1,2-a]pyridine—even one with a similar molecular weight—risks complete loss of the desired biological profile.

Quantitative Differentiation Evidence for 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine


TNFα Neutralization Potency: Position-Dependent Activity Landscape

The UCB patent (US 2015/0203486) establishes a clear SAR for imidazo[1,2-a]pyridine TNFα modulators. Compounds within the claimed generic scope exhibit HEK-Blue™ CD40L reporter assay IC50 values that range from >50 µM to <20 nM depending on precise substitution [1]. While the specific IC50 of 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine was not individually disclosed in accessible extracts, its 7-methoxy-2-(3-CF₃-phenyl) substitution pattern places it within the subset of examples featuring electron-donating groups at the 7-position and a meta-CF₃-phenyl at the 2-position—motifs associated with the lower end of the IC50 range (typically ≤1 µM) [1]. In contrast, the unsubstituted core imidazo[1,2-a]pyridine is essentially inactive in this assay (IC50 >50 µM) [1]. This highlights that the specific substitution array is non-negotiable for achieving TNFα-modulatory activity.

TNFα modulation Autoimmune disorders NF-κB signaling

PI3Kα Inhibitory Scaffold: Structural Prerequisites for Kinase Selectivity

The imidazo[1,2-a]pyridine scaffold was identified as a core replacement for benzimidazole in PI3Kα/mTOR dual inhibitors [1]. In a scaffold-hopping study, lead compound 1 (benzimidazole) was replaced with imidazo[1,2-a]pyridine; the resulting series showed retained or improved PI3Kα potency. Compound 15a (structurally related to the target compound) exhibited PI3Kα IC50 = 0.20 nM and mTOR IC50 = 21 nM [2]. The 7-methoxy substitution in the target compound is expected to influence isoform selectivity: in analogous series, methoxy at the 7-position reduced off-target activity against unrelated kinases compared to unsubstituted or 6-methoxy counterparts [1][3]. This contrasts with benzimidazole-based PI3K inhibitors (e.g., ZSTK474; IC50 = 16 nM for PI3Kα) which typically lack the imidazo[1,2-a]pyridine's tunable selectivity profile [1].

PI3Kα inhibition Cancer Kinase selectivity

Predicted Lipophilicity (cLogP) Differentiation vs. Positional Isomers

Computational prediction (ALOGPS 2.1 / ChemAxon) indicates that 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has a cLogP of approximately 3.8 ± 0.3 [1]. The 6-methoxy positional isomer (6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, CAS: 1890525-51-5) is predicted to have a slightly higher cLogP (~4.0) due to altered dipole moment and intramolecular electronic effects [1]. The 7-methyl analog (7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, CAS: 478040-76-5) is predicted to have a cLogP of ~4.3, reflecting the loss of the polar methoxy oxygen [2]. The 0.2–0.5 log unit difference between the 7-methoxy and 6-methoxy isomers can translate into measurable differences in solubility, plasma protein binding, and passive membrane permeability [3].

Physicochemical properties Lipophilicity Drug-likeness

Optimal Research and Industrial Application Scenarios for 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine


TNFα-Driven Inflammation Drug Discovery Programs

This compound is best deployed as a screening hit or lead optimization starting point in programs targeting TNFα-mediated autoimmune and inflammatory diseases (e.g., rheumatoid arthritis, psoriasis, inflammatory bowel disease). The UCB patent family provides a well-characterized SAR framework, allowing medicinal chemists to use this compound as a reference for further potency optimization [1]. The HEK-Blue™ CD40L reporter assay described in the patent serves as a validated, transferable screening protocol for structure-activity studies [1].

PI3K/AKT/mTOR Pathway-Focused Oncology Research

The imidazo[1,2-a]pyridine core has demonstrated as a validated replacement for benzimidazole in PI3Kα/mTOR dual inhibitor design, with lead compounds achieving sub-nanomolar enzymatic potency and significant tumor growth inhibition in HCT116 and HT-29 xenograft models [2]. Researchers can procure this compound as a tool for exploring isoform selectivity, kinase profiling, and in vivo efficacy in PI3K-dependent cancer models.

Comparative Physicochemical and ADME Profiling Studies

The availability of closely related positional and substituent isomers (6-methoxy, 7-methyl, 6,8-dichloro, etc.) makes this compound an ideal candidate for systematic comparative studies of lipophilicity, solubility, metabolic stability, and permeability. The predicted cLogP of ~3.8 positions it in a favorable range for oral bioavailability, and comparison with the 6-methoxy isomer (cLogP ~4.0) and 7-methyl analog (cLogP ~4.3) can generate valuable SAR data for lead optimization [3][4].

Kinase Inhibitor Scaffold-Hopping and Selectivity Profiling

The imidazo[1,2-a]pyridine scaffold offers a distinct selectivity profile compared to benzimidazole, pyrazolopyridine, and quinazoline kinase inhibitor cores. This compound can serve as a starting point for fragment-growing or scaffold-hopping strategies aimed at achieving selective inhibition of specific kinases (PI3Kα, TrkA, FLT3, IRAK1/4) while minimizing off-target activity, guided by available co-crystal structures and docking models [5][6].

Quote Request

Request a Quote for 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.